2,6-Dimethoxy-3-vinylpyridine
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Overview
Description
2,6-Dimethoxy-3-vinylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two methoxy groups at the 2 and 6 positions and a vinyl group at the 3 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with a vinylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce saturated derivatives .
Scientific Research Applications
2,6-Dimethoxy-3-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-vinylpyridine involves its interaction with molecular targets such as enzymes or receptors. The vinyl group can participate in various chemical reactions, while the methoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
3-Vinylpyridine: Lacks the methoxy groups, which can affect its solubility and reactivity.
2,6-Dimethoxy-4-vinylpyridine: Similar structure but with the vinyl group at the 4 position, leading to different chemical properties.
Uniqueness
2,6-Dimethoxy-3-vinylpyridine is unique due to the specific positioning of the methoxy and vinyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-ethenyl-2,6-dimethoxypyridine |
InChI |
InChI=1S/C9H11NO2/c1-4-7-5-6-8(11-2)10-9(7)12-3/h4-6H,1H2,2-3H3 |
InChI Key |
BHNSDABGMSYYLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C=C)OC |
Origin of Product |
United States |
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